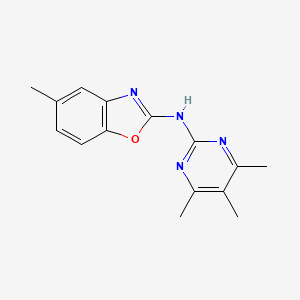
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine is a benzoxazole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization :
- Smicius et al. (2002) investigated the synthesis of related compounds and their cyclisation to different derivatives. They focused on the reactions involving 5-methylpyrimidinyl compounds and their transformation into other chemical structures (Smicius et al., 2002).
Antitumor Activities :
- Chu De-qing (2011) synthesized derivatives of the compound and evaluated their antitumor activities. This study highlighted the potential medical applications of these derivatives in oncology (Chu De-qing, 2011).
Antimicrobial Activities :
- Bektaş et al. (2007) conducted a study on the synthesis of novel derivatives and evaluated their antimicrobial activities. This research provides insights into the potential use of these compounds in addressing microbial infections (Bektaş et al., 2007).
Apoptosis Induction in Cancer Therapy :
- Kemnitzer et al. (2009) discovered derivatives of the compound as potent inducers of apoptosis, particularly in breast cancer cells. This indicates its potential application in cancer treatment (Kemnitzer et al., 2009).
Crystal Structure and Theoretical Studies :
- Murugavel et al. (2014) performed crystal structure analysis and density functional theory calculations on related compounds, providing valuable information about their molecular structure and electronic properties (Murugavel et al., 2014).
Synthesis of Modified Poly(ether–imide–amide)s :
- Toiserkani (2012) explored the synthesis of novel modified poly(ether–imide–amide)s with pendent benzazole units. This study contributes to the understanding of the application of these compounds in the field of polymer science (Toiserkani, 2012).
Eigenschaften
Produktname |
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H16N4O/c1-8-5-6-13-12(7-8)18-15(20-13)19-14-16-10(3)9(2)11(4)17-14/h5-7H,1-4H3,(H,16,17,18,19) |
InChI-Schlüssel |
STPKWNFZSPUDJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=C(C(=N3)C)C)C |
Löslichkeit |
2.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



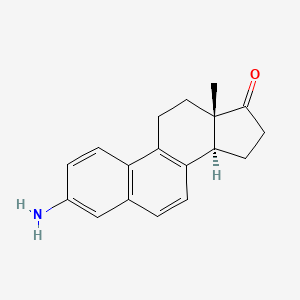

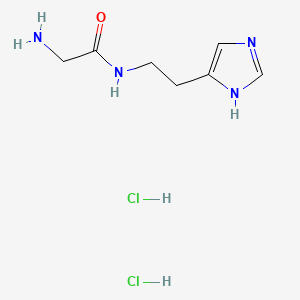
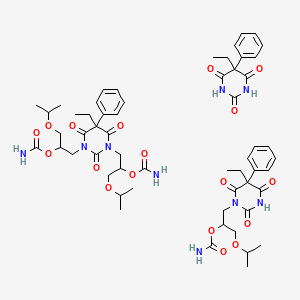
![3,7-Diazabicyclo[3.3.1]nonane](/img/structure/B1204008.png)
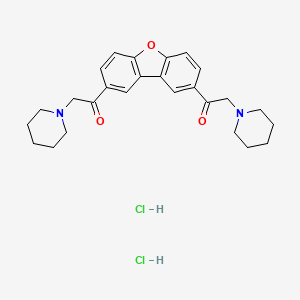
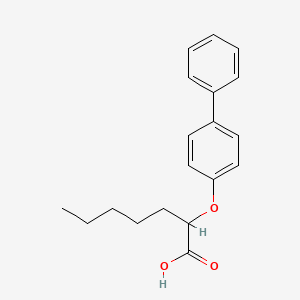
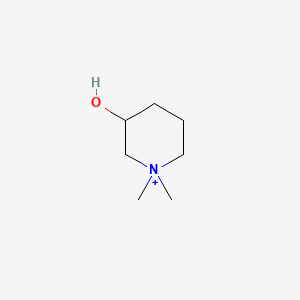
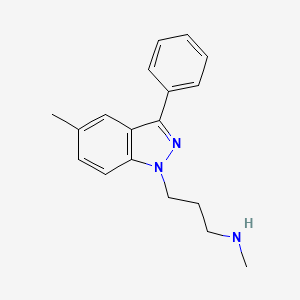
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)
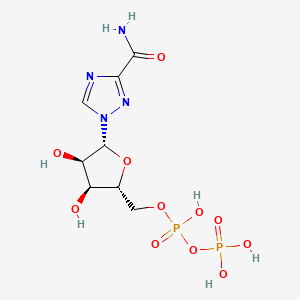
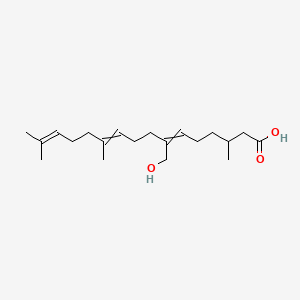
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)